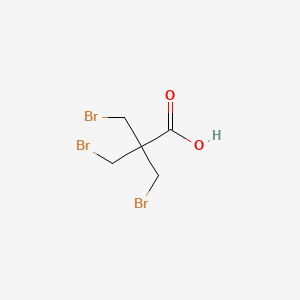

3-bromo-2,2-bis(bromomethyl)propanoic Acid

Description

Contextualizing 3-bromo-2-(bromomethyl)propanoic Acid within Halogenated Organic Intermediates

3-bromo-2-(bromomethyl)propanoic acid is a prime example of a polyhalogenated organic intermediate that offers a versatile platform for chemical synthesis. guidechem.com It is a bifunctional compound, featuring both a carboxylic acid group and two reactive bromine atoms. This dual functionality allows for a wide range of chemical manipulations, making it a valuable precursor in the synthesis of more complex molecules. sarex.comottokemi.com

As a halogenated intermediate, its primary role is to serve as a building block. The two bromine atoms provide reactive sites for substitution reactions, allowing for the introduction of new functional groups. sarex.comottokemi.com This property is leveraged in various synthetic applications, particularly in the production of specialized chemicals for the pharmaceutical and agricultural industries. guidechem.com

Below are the key chemical and physical properties of this compound:

Chemical and Physical Properties of 3-bromo-2-(bromomethyl)propanoic Acid

| Property | Value |

|---|---|

| CAS Number | 41459-42-1 |

| Molecular Formula | C₄H₆Br₂O₂ |

| Molecular Weight | 245.90 g/mol |

| Appearance | White to off-white or brown crystalline powder |

| Melting Point | 98-101 °C |

| Solubility | Soluble in acetic acid |

This data is compiled from multiple sources. guidechem.comtcichemicals.comchemicalbook.comnist.govcymitquimica.com

Scope and Significance of Research on Polybrominated Propanoic Acids

Research into polybrominated propanoic acids, such as 3-bromo-2-(bromomethyl)propanoic acid, is driven by their significant potential as versatile synthetic intermediates. The presence of multiple bromine atoms creates a molecule with several reactive centers, enabling chemists to construct complex molecular frameworks that would be difficult to assemble through other means.

The significance of these compounds is particularly evident in their application to construct heterocyclic systems and other highly functionalized molecules. For instance, 3-bromo-2-(bromomethyl)propanoic acid is explicitly used as a precursor for the synthesis of:

Beta-substituted acrylates : These are important monomers and intermediates in polymer chemistry and the synthesis of fine chemicals. sarex.comottokemi.com

Beta-lactams : The beta-lactam ring is a core structural component of many important antibiotic classes, including penicillins and cephalosporins. The ability to synthesize this ring system from readily available starting materials is of great interest in medicinal chemistry. sarex.comottokemi.com

The research focus, therefore, is on exploiting the reactivity of the carbon-bromine bonds. These bonds are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of other functional groups. This makes polybrominated propanoic acids powerful tools for creating libraries of novel compounds for drug discovery and materials science applications. The ability to perform sequential and selective reactions at the different bromine sites further enhances their utility in targeted organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,2-bis(bromomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br3O2/c6-1-5(2-7,3-8)4(9)10/h1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOZEDIUDPIRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)(CBr)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452800 | |

| Record name | Propanoic acid, 3-bromo-2,2-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52813-48-6 | |

| Record name | Propanoic acid, 3-bromo-2,2-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2,2 Bis Bromomethyl Propanoic Acid

Established Synthetic Routes and Reaction Pathways

The preparation of 3-bromo-2,2-bis(bromomethyl)propanoic acid is primarily accomplished through two established methods. The first involves the bromination of diethyl bis(hydroxymethyl)malonate followed by hydrolysis, while the second relies on the oxidation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol.

Bromination of Diethyl Bis(hydroxymethyl)malonate

The synthesis commencing from diethyl bis(hydroxymethyl)malonate involves a two-step process: the initial bromination of the hydroxyl groups followed by the hydrolysis of the ester functionalities to yield the final carboxylic acid.

The reaction of diethyl bis(hydroxymethyl)malonate with hydrobromic acid is a known transformation. orgsyn.org In a typical procedure, diethyl bis(hydroxymethyl)malonate is treated with an excess of 47-49% hydrobromic acid. orgsyn.org The reaction mixture is heated to a temperature of 85–90°C. orgsyn.org During this process, a mixture of ethyl bromide and water distills from the reaction vessel. orgsyn.org

However, it is crucial to note that under these conditions, the primary product isolated is α-(bromomethyl)acrylic acid, not this compound. orgsyn.org The formation of the acrylic acid derivative suggests a reaction pathway involving bromination, elimination, and decarboxylation. The use of excess hydrobromic acid has been reported to lead to a mixture of dibromoisobutyric acid and α-(bromomethyl)acrylic acid. orgsyn.org This indicates that achieving the desired tris-brominated propanoic acid structure directly from this starting material using hydrogen bromide is challenging due to competing reaction pathways.

Following the bromination step, the hydrolysis of the diethyl ester groups is necessary to form the carboxylic acid. This is typically achieved under acidic or basic conditions. In the context of the reaction with hydrobromic acid, the acidic conditions present can facilitate the hydrolysis of the ester groups. orgsyn.org However, as the primary product formed is α-(bromomethyl)acrylic acid, a subsequent hydrolysis step would yield this acrylic acid derivative rather than the target this compound.

Oxidation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol

A more direct route to this compound involves the oxidation of the corresponding primary alcohol, 3-bromo-2,2-bis(bromomethyl)propan-1-ol, also known as tribromoneopentyl alcohol.

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. Nitric acid is a powerful oxidizing agent that can be used for this purpose. The oxidation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with nitric acid represents a viable pathway to the target carboxylic acid.

To enhance the efficiency and safety of nitric acid oxidations, catalytic systems are often employed. The use of a catalytic amount of sodium nitrite (B80452) (NaNO₂) in conjunction with nitric acid has been reported as an effective method for the oxidation of alcohols. acs.org While a detailed, publicly available procedure for the specific oxidation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol using this catalytic system is not provided in the surveyed literature, the general methodology can be described.

In such a system, nitric oxide (NO), generated in situ from sodium nitrite and an acid, is believed to be a key intermediate in the catalytic cycle. acs.org The reaction is typically carried out in the presence of a co-catalyst and a terminal oxidant, such as molecular oxygen. acs.org This approach offers a potentially safer and more scalable method compared to using stoichiometric amounts of strong oxidizing agents.

The table below outlines a general set of reaction parameters that might be employed in the catalytic oxidation of a primary alcohol to a carboxylic acid using a nitric acid/sodium nitrite system, based on analogous transformations.

| Parameter | Value/Condition |

|---|---|

| Substrate | 3-bromo-2,2-bis(bromomethyl)propan-1-ol |

| Oxidizing Agent | Nitric Acid (HNO₃) |

| Catalyst | Sodium Nitrite (NaNO₂) |

| Co-catalyst (optional) | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) acs.org |

| Terminal Oxidant | Molecular Oxygen (O₂) |

| Solvent | Acetic Acid (AcOH) or other suitable organic solvent |

| Temperature | Room temperature to moderately elevated temperatures |

The yield and selectivity of the reaction would be highly dependent on the specific conditions, including the concentration of reactants, temperature, and reaction time.

Process Optimization for Controlled Reaction Exothermicity and Gas Evolution

The synthesis of the precursor, 3-bromo-2,2-bis(bromomethyl)propanol (B150680), from pentaerythritol (B129877) is a reaction that requires careful control due to its exothermic nature and the evolution of gases. A representative laboratory-scale synthesis involves reacting pentaerythritol with hydrobromic acid and sulfuric acid in the presence of acetic acid. guidechem.com The dropwise addition of liquid bromine to a mixture of pentaerythritol, sulfur powder, and acetic acid is another method, where the internal temperature is carefully controlled not to exceed 50°C. chemicalbook.com

The bromination of polyols is often characterized by a significant heat release. Effective management of this exothermicity is critical to prevent runaway reactions and ensure the safety and selectivity of the process. Key parameters that are optimized include the rate of addition of the brominating agent, efficient heat removal through the reactor jacket, and the use of a solvent to temper the reaction rate and aid in heat dissipation.

Gas evolution, primarily hydrogen bromide, is another critical aspect to manage. The reaction setup must include an efficient scrubbing system to neutralize acidic gases before they are released into the atmosphere. The rate of gas evolution is directly proportional to the reaction rate; therefore, controlling the reaction temperature and reagent addition rate also helps in managing the off-gassing.

For the subsequent oxidation of 3-bromo-2,2-bis(bromomethyl)propanol to the carboxylic acid, common oxidizing agents can be employed. This step is also typically exothermic and may involve gas evolution depending on the chosen oxidant. Process optimization would focus on the controlled addition of the oxidizing agent, maintaining an optimal temperature to ensure complete conversion while minimizing side reactions, and managing any evolved gases.

| Parameter | Optimization Strategy |

| Reaction Temperature | Maintain a specific temperature range (e.g., not exceeding 50°C during bromine addition) through controlled reagent addition and efficient cooling. chemicalbook.com |

| Reagent Addition Rate | Slow, controlled addition of the brominating or oxidizing agent to manage the rate of heat and gas evolution. |

| Heat Removal | Utilize a reactor with a high surface area to volume ratio and an efficient cooling jacket. For larger scales, internal cooling coils may be necessary. |

| Gas Scrubbing | Implement a robust off-gas treatment system, such as a caustic scrubber, to neutralize acidic gases like HBr. |

| Solvent Selection | Use of a suitable solvent, like acetic acid, can help to moderate the reaction and improve heat transfer. guidechem.comchemicalbook.com |

Scalable Synthesis and Process Chemistry

The transition from laboratory-scale synthesis to pilot plant and industrial-scale production of this compound requires a thorough understanding of the process chemistry and the implementation of appropriate engineering controls.

Pilot Plant Manufacturing Strategies and Operational Considerations

The primary goal of a pilot plant campaign is to validate the scalability of the laboratory process and to identify and address any potential operational challenges before moving to full-scale production. For the synthesis of this compound, key considerations at the pilot plant stage would include:

Material Handling and Charging: Safe handling procedures for corrosive and toxic materials like bromine and hydrobromic acid are paramount. The charging sequence and rates determined at the lab scale need to be adapted and tested in the pilot plant equipment.

Thermal Hazard Assessment: A comprehensive thermal hazard assessment, including reaction calorimetry, is essential to quantify the heat of reaction and the rate of heat generation. This data is crucial for designing the cooling system for the full-scale plant. Vigilant temperature control is paramount for the success of such synthetic pathways. researchgate.net

Mixing Efficiency: The effect of mixing on the reaction rate and selectivity needs to be evaluated. Inadequate mixing can lead to localized hot spots and an increased risk of runaway reactions.

Process Monitoring and Control: Implementation of online process analytical technology (PAT) can provide real-time monitoring of key reaction parameters, allowing for tighter process control and early detection of deviations.

Isolation and Purification: The laboratory methods for product isolation and purification, such as extraction and crystallization, need to be scaled up. This may involve the use of different types of equipment, such as centrifuges and filter dryers.

| Operational Aspect | Pilot Plant Consideration |

| Reagent Charging | Use of metering pumps for controlled addition of liquid reagents. |

| Temperature Control | Testing the effectiveness of the reactor's heating/cooling system to maintain the desired temperature profile. |

| Reaction Quenching | Development and validation of a reliable quenching procedure to stop the reaction in case of an emergency. |

| Product Isolation | Evaluation of different solid-liquid separation techniques to find the most efficient and scalable method. |

| Waste Management | Characterization and quantification of all waste streams to develop a sustainable waste management plan. |

Engineering Aspects for Industrial-Scale Production Efficiency

For the industrial-scale production of this compound, the focus shifts to process robustness, efficiency, and cost-effectiveness. Key engineering aspects include:

Reactor Design and Material of Construction: The highly corrosive nature of the reactants necessitates the use of reactors made from corrosion-resistant materials, such as glass-lined steel or specialized alloys. The reactor design should ensure efficient heat transfer and mixing.

Heat Management: At an industrial scale, the removal of the large amount of heat generated during the bromination and oxidation steps is a major challenge. The use of external heat exchangers, in addition to the reactor jacket, may be required. The rate of bromination is strongly dependent on heating time and temperature. nih.gov

Automation and Process Control: A high degree of automation is desirable to ensure consistent product quality and to minimize human error. A distributed control system (DCS) can be used to monitor and control all critical process parameters.

Solvent Recovery and Recycle: To improve the economic and environmental performance of the process, the recovery and recycling of solvents like acetic acid should be implemented. chemicalbook.com This is typically achieved through distillation.

Safety Instrumented Systems (SIS): Given the hazardous nature of the chemicals involved, a robust SIS must be in place to automatically bring the process to a safe state in the event of a critical deviation from normal operating conditions.

| Engineering Aspect | Industrial-Scale Implementation |

| Reactor | Large-scale, glass-lined steel reactor with high-efficiency agitation and a robust cooling system. |

| Heat Transfer | Combination of reactor jacket cooling and external heat exchangers. |

| Process Control | Fully automated process control using a Distributed Control System (DCS) with integrated safety interlocks. |

| Solvent Handling | Dedicated solvent recovery system, likely involving fractional distillation, to purify and recycle solvents. chemicalbook.com |

| Safety | Implementation of multiple layers of safety protection, including pressure relief devices and an independent Safety Instrumented System (SIS). |

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 2,2 Bis Bromomethyl Propanoic Acid

Nucleophilic Substitution Reactions

The reactivity of 3-bromo-2,2-bis(bromomethyl)propanoic acid is largely dictated by the three primary bromine centers. These centers are the primary sites for nucleophilic attack; however, their accessibility is a critical factor in determining the reaction pathway.

The three bromomethyl groups are potential sites for nucleophilic substitution. Bromine is a good leaving group, making the carbon atoms to which they are attached electrophilic. Consequently, they can react with a variety of nucleophiles, including amines, alkoxides, and thiolates. However, the reactivity is significantly tempered by the sterically hindered nature of the carbon skeleton. The central quaternary carbon atom, substituted with two other bromomethyl groups and a carboxyl group, creates a neopentyl-like environment. This steric bulk hinders the approach of nucleophiles. gauthmath.comacs.org

Studies on simpler neopentyl bromides show they react approximately 10⁵ times slower than other primary alkyl bromides in nucleophilic substitution reactions. acs.org This profound steric hindrance is the dominant factor governing the reactivity of the bromine centers in this compound, making substitution reactions exceptionally slow under standard conditions. gauthmath.comdoubtnut.com

Two primary mechanisms are considered for nucleophilic substitution: the bimolecular (Sₙ2) and unimolecular (Sₙ1) pathways.

Sₙ2 Mechanism: This pathway involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. For this compound, the significant steric hindrance created by the bulky substituents on the central carbon effectively blocks this backside approach. gauthmath.comlibretexts.org Therefore, Sₙ2 reactions at the bromomethyl centers are extremely slow and generally not a favored pathway. acs.orgstackexchange.com

Sₙ1 Mechanism: This pathway proceeds through the formation of a carbocation intermediate after the leaving group departs. vaia.com Dissociation of a bromide ion from one of the bromomethyl groups would result in a primary carbocation. Primary carbocations are inherently unstable, making the Sₙ1 pathway energetically unfavorable. doubtnut.com While rearrangement to a more stable carbocation is a possibility in some neopentyl systems, the presence of multiple electron-withdrawing bromine atoms would further destabilize any potential carbocation intermediate, making the Sₙ1 mechanism also very slow. stackexchange.com

Due to the limitations of both Sₙ1 and Sₙ2 pathways, intermolecular nucleophilic substitution on this compound is generally a difficult and low-yielding process, often requiring harsh reaction conditions which may promote side reactions like elimination.

Intramolecular Cyclization Pathways

In contrast to the slow rates of intermolecular reactions, intramolecular reactions are often more favorable as the reacting groups are held in close proximity. This is particularly relevant for this compound and its derivatives, which can undergo cyclization to form strained ring systems.

While direct evidence for beta-lactam formation from the amide of this compound is not prominent, the closely related analogue, 3-bromo-2-(bromomethyl)propionic acid, is a well-known precursor for the synthesis of β-lactams. organic-chemistry.orgfishersci.cachemicalbook.com The general mechanism involves two steps:

Amide Formation: The carboxylic acid is first converted to an amide by reaction with a primary amine.

Intramolecular Cyclization: The amide nitrogen then acts as an intramolecular nucleophile. In the presence of a base, the amide is deprotonated, and the resulting anion attacks one of the adjacent electrophilic bromomethyl carbons, displacing the bromide ion to form the four-membered β-lactam (azetidin-2-one) ring.

This intramolecular nucleophilic substitution is kinetically favored over intermolecular reactions, leading to the efficient formation of the strained ring system. This strategy has been used to produce various substituted β-lactams. organic-chemistry.org

The propensity of this carbon skeleton to undergo intramolecular cyclization is clearly demonstrated by the reactivity of the analogous alcohol, 3-bromo-2,2-bis(bromomethyl)propanol (B150680) (TBNPA). Under basic conditions, TBNPA undergoes a sequence of intramolecular Williamson ether syntheses to form oxetanes. nih.govfigshare.com The reaction proceeds through the following steps:

The hydroxyl group is deprotonated by a base to form an alkoxide.

The alkoxide attacks an adjacent bromomethyl group, displacing a bromide ion to form the first oxetane (B1205548) ring, yielding 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO).

A second substitution can occur where a hydroxide (B78521) ion displaces another bromide to form 3-bromomethyl-3-hydroxymethyloxetane (BMHMO).

A final intramolecular cyclization of BMHMO can occur to form a spirocyclic diether, 2,6-dioxaspiro[3.3]heptane (DOH). nih.gov

The kinetics of this transformation have been studied, demonstrating a pH-dependent reaction rate. nih.govresearchgate.net

| Parameter | Value | Notes |

|---|---|---|

| Apparent Activation Energy (TBNPA decomposition) | 98 ± 2 kJ/mol | Overall energy barrier for the initial cyclization step. nih.gov |

| Pseudo-Activation Energy (BBMO formation) | 109 kJ/mol | Energy barrier for the formation of the first oxetane product. nih.gov |

| Pseudo-Activation Energy (BMHMO formation) | 151 kJ/mol | Energy barrier for the subsequent hydrolysis and cyclization steps. nih.gov |

| Reaction Dependence | Linear with pH | The pseudo-first-order rate constant increases with increasing pH. nih.gov |

Advanced Applications in Organic Synthesis and Polymer Science

Precursor in the Synthesis of Complex Organic Molecules

The compound's enhanced reactivity, due to the presence of its bromine atoms, makes it a key starting material for a variety of complex organic molecules. cymitquimica.com It serves as a versatile platform for introducing specific functional moieties into molecular targets, finding significant use in the production of pharmaceuticals and agrochemicals. guidechem.com

A primary application of 3-bromo-2-(bromomethyl)propionic acid is as an organic building block for the preparation of beta-substituted acrylates. sarex.comottokemi.com These acrylate (B77674) derivatives are valuable monomers in polymer chemistry. The synthesis typically involves the elimination of HBr from the propanoic acid backbone, facilitated by a base, to form an α-(bromomethyl)acrylate intermediate. This intermediate can then undergo further substitution reactions at the bromine positions. The presence of the acrylate's double bond, along with other functional groups introduced via the polybrominated scaffold, allows for the creation of specialized polymers with tailored properties. The ability to introduce various substituents onto the acrylate structure opens pathways for developing functional polymers with specific characteristics, such as altered refractive indices, thermal stability, or chemical resistance.

| Starting Material | Key Advantage/Disadvantage | Overall Yield |

| 3-bromo-2-(bromomethyl)propionic acid | Results in a clearly higher overall yield. | Higher |

| 2-(bromomethyl)acrylic acid | Higher atom economy but leads to low yields in the Ugi reaction. | Lower |

This table summarizes the comparison in the synthesis of pyrrolopiperazine-2,6-diones.

The compound is widely classified as a pharmaceutical intermediate, highlighting its role in the synthesis of active pharmaceutical ingredients (APIs). sarex.com Its unique structure is instrumental in building complex molecular frameworks that are central to medicinal chemistry. cymitquimica.com A significant application in this area is its role in the synthesis of beta-lactams through the cyclization of a corresponding amide. sarex.comottokemi.com Beta-lactam rings are core structural components of numerous antibiotic classes, including penicillins and cephalosporins. By providing a versatile scaffold, 3-bromo-2-(bromomethyl)propionic acid facilitates the development of new pharmaceutical compounds and is noted as an intermediate in the synthesis of specific precursors, such as S-013420.

The utility of 3-bromo-2-(bromomethyl)propionic acid extends to the targeted synthesis of highly functionalized propenoates. These reactions leverage the reactivity of the bromomethyl groups, which can be displaced by various nucleophiles. Research has demonstrated its successful use in preparing several specific sulfur-containing propenoates. ottokemi.comsigmaaldrich.com These compounds are created by reacting 3-bromo-2-(bromomethyl)propionic acid with sulfur-based nucleophiles, followed by esterification. The resulting molecules, which incorporate both thioether and sulfinyl functionalities, are specialized building blocks for further synthetic transformations.

Synthesized Functionalized Propenoates

| Compound Name |

| t-butyl 2-(phenylthiomethyl) propenoate |

| t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate |

| methyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate |

| 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate |

This is an interactive table based on the text. You can click on the headers to sort the data.

Monomer and Polymerization Applications

The structural attributes of 3-bromo-2,2-bis(bromomethyl)propanoic acid make it a valuable component in polymer chemistry, particularly in the design of functional monomers.

The transformation of 3-bromo-2-(bromomethyl)propionic acid into acrylate derivatives is a key strategy for designing functional monomers. The polybrominated scaffold is the source of this functionality. After converting the acid to an acrylate, the remaining bromine atoms serve as reactive sites for post-polymerization modification or for introducing specific functional groups into the monomer before polymerization. This allows for the creation of polymers with pendant functional groups that can be used for cross-linking, grafting, or introducing desired chemical properties to the final material. The high bromine content can also impart flame-retardant properties to the resulting polymers.

Strategies for Integration into Polymer Architectures (e.g., Ring-Opening Polymerization)

The structure of this compound is particularly amenable to the synthesis of cyclic monomers, which are essential precursors for ring-opening polymerization (ROP). ROP is a powerful technique for producing polymers with controlled molecular weights and low polydispersity.

One promising strategy involves the intramolecular cyclization of derivatives of this compound to form strained heterocyclic monomers. For instance, the related compound, 3-bromo-2,2-bis(bromomethyl)propanol (B150680), undergoes decomposition to form 3,3-bis(bromomethyl)oxetane (B1265868) and 2,6-dioxaspiro[3.3]heptane. nih.gov This suggests that the carboxylate of this compound could act as an internal nucleophile, displacing one of the primary bromides to form a β-lactone bearing two bromomethyl groups. The inherent ring strain of a four-membered lactone ring would make it a suitable candidate for ROP, leading to polyesters with pendant bromomethyl groups.

Another potential route involves the conversion of the carboxylic acid to a diol, followed by intramolecular Williamson ether synthesis to form an oxetane (B1205548) ring. The resulting 3-functionalized oxetane could then undergo cationic ROP to yield polyethers with regularly spaced functional groups derived from the initial acid. radtech.org The presence of the remaining bromomethyl groups on the polymer backbone would offer sites for further post-polymerization modification.

Development of Functionalized Polymeric Materials

The high bromine content of this compound makes it an excellent candidate for incorporation into polymers to enhance their flame retardancy. The analogous compound, 2,2-bis(bromomethyl)propane-1,3-diol, is a known reactive flame retardant used in unsaturated polyester (B1180765) resins and rigid polyurethane foams. nih.govinchem.org Similarly, this compound can be used as a monomer or co-monomer in the synthesis of polyesters and polyamides. During combustion, the bromine atoms can be released as radicals, which interfere with the radical chain reactions of combustion in the gas phase, thus quenching the flame.

Furthermore, the carboxylic acid and bromomethyl groups can be used to introduce other functionalities into polymers. For instance, the carboxylic acid can be converted to an acrylate or methacrylate (B99206) ester, which can then be polymerized or copolymerized to produce functionalized polyacrylates. The pendant bromomethyl groups on the resulting polymer can then be subjected to a variety of nucleophilic substitution reactions to introduce a wide range of functional groups, tailoring the polymer for specific applications such as coatings, adhesives, or ion-exchange resins.

Derivatization for Advanced Material Applications

The versatile chemical nature of this compound allows for its derivatization into a variety of novel compounds with potential applications in advanced materials.

Synthesis of Novel Polybrominated Ester and Amide Derivatives

Standard esterification and amidation reactions can be employed to convert the carboxylic acid functionality of this compound into a wide array of ester and amide derivatives. The reaction with various alcohols, phenols, and amines can lead to the synthesis of novel polybrominated compounds. These derivatives are of interest as potential plasticizers, flame retardants, or as intermediates for further chemical transformations.

For example, esterification with long-chain fatty alcohols could yield amphiphilic molecules with potential applications as surfactants or lubricants. Amidation with functionalized amines could introduce new reactive sites or specific binding capabilities into the molecule.

Below is a table summarizing potential ester and amide derivatives and their prospective applications.

| Derivative Class | Reactant Example | Potential Application |

| Alkyl Esters | Ethanol, Butanol | Plasticizers, Solvents |

| Aryl Esters | Phenol, Naphthol | Flame Retardants, UV Stabilizers |

| Aliphatic Amides | Ethylamine, Hexylamine | Intermediates for further synthesis |

| Aromatic Amides | Aniline, Benzylamine | Precursors for dyes and pigments |

Exploration of Ether and Other Functional Group Integrations

The presence of two reactive bromomethyl groups allows for the integration of ether linkages and other functional groups. As previously mentioned, intramolecular cyclization can lead to the formation of oxetane rings, a class of cyclic ethers. nih.gov Furthermore, reaction with alkoxides or phenoxides can lead to the formation of acyclic ether derivatives. For instance, reaction with sodium ethoxide would yield the corresponding diethoxy derivative.

The high reactivity of the bromine atoms also allows for their displacement by other nucleophiles, enabling the introduction of a variety of functional groups. For example, reaction with sodium azide (B81097) would introduce azido (B1232118) groups, which can then be used in "click" chemistry reactions. Reaction with thiols would lead to the formation of thioethers. This versatility in derivatization opens up possibilities for creating a diverse range of molecules for various material science applications.

Mechanistic Insights and Computational Investigations

Reaction Mechanism Elucidation

The formation and reactivity of 3-bromo-2,2-bis(bromomethyl)propanoic acid are governed by fundamental organic reaction mechanisms. Its synthesis is conceptually derived from the functionalization of a neopentyl scaffold, such as pentaerythritol (B129877), involving key transformations like nucleophilic substitution and oxidation. The reactivity of the compound, particularly its decomposition, is influenced by the presence of multiple electrophilic carbon centers and the steric strain inherent in its structure.

HBr Bromination of Pentaerythritol Derivatives: The synthesis of the tribrominated precursor, 3-bromo-2,2-bis(bromomethyl)propan-1-ol (TBNPA), from which the target acid is derived, typically involves the reaction of pentaerythritol with hydrogen bromide (HBr). google.com This transformation proceeds through a series of nucleophilic substitution reactions.

The mechanism for the bromination of one of the primary alcohol groups is as follows:

Protonation of the Hydroxyl Group: The acidic HBr protonates one of the hydroxyl (-OH) groups of the pentaerythritol backbone, converting it into a good leaving group, water (-OH2+).

Nucleophilic Attack by Bromide: A bromide ion (Br-), acting as a nucleophile, attacks the electrophilic carbon atom bearing the protonated hydroxyl group. This attack occurs via an SN2 mechanism, leading to the displacement of a water molecule and the formation of a C-Br bond.

Repetition: This process is repeated for two more hydroxyl groups to yield the tribrominated alcohol precursor, TBNPA. The reaction is often carried out at elevated temperatures, and various solvents and catalysts can be employed to improve efficiency and yield. google.com

Oxidation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol: The final step to produce this compound involves the oxidation of the remaining primary alcohol group of TBNPA to a carboxylic acid. This can be achieved using strong oxidizing agents. A general mechanism using a chromium-based reagent (e.g., Jones reagent) would proceed as follows:

Formation of Chromate (B82759) Ester: The primary alcohol attacks the chromium trioxide, forming a chromate ester intermediate.

Elimination: A base (such as water) abstracts a proton from the carbon adjacent to the oxygen, leading to an E2-like elimination. The electrons from the C-H bond move to form a C=O double bond (an aldehyde), and the chromium species is reduced.

Hydration and Further Oxidation: The aldehyde is then hydrated to form a gem-diol. This hydrate (B1144303) reacts with another molecule of the oxidizing agent to form a new ester, which then undergoes a similar elimination step to form the final carboxylic acid.

The decomposition of TBNPA is pH-dependent, with the pseudo-first-order rate constant increasing linearly with pH. nih.govfigshare.com This suggests that the reaction is initiated by a base-catalyzed intramolecular cyclization. This process involves the deprotonated hydroxyl group acting as an internal nucleophile, attacking one of the bromomethyl carbons and displacing a bromide ion to form an oxetane (B1205548) ring. nih.govfigshare.com Given the structural similarity, the carboxylate form of this compound could potentially undergo similar, albeit likely slower, intramolecular reactions.

The activation energy for the initial decomposition of TBNPA has been determined, providing a quantitative measure of the energy barrier for its transformation. nih.govfigshare.com

| Parameter | Value | Conditions |

| Apparent Activation Energy (Ea) of TBNPA Decomposition | 98 ± 2 kJ/mol | Aqueous solution, pH 7.0-9.5, Temp 30-70 °C |

| Pseudoactivation Energy of BBMO Decomposition | 109 kJ/mol | Aqueous solution |

| Pseudoactivation Energy of BMHMO Decomposition | 151 kJ/mol | Aqueous solution |

Data sourced from studies on the decomposition of TBNPA. nih.govfigshare.com

These kinetic parameters highlight the relative stability of the parent compound and its subsequent decomposition products, offering a model for understanding the potential environmental persistence and reactivity of closely related compounds like this compound. nih.gov

Quantum Chemical and Molecular Modeling Approaches

Computational chemistry offers powerful tools to investigate the properties of this compound at a molecular level, providing insights that complement experimental findings.

The structure of this compound features a central quaternary carbon atom, which imparts significant steric hindrance. Conformational analysis, typically performed using methods like Density Functional Theory (DFT), would be essential to identify the most stable (lowest energy) three-dimensional arrangements of the molecule.

The key flexible bonds are the C-C single bonds connecting the quaternary center to the bromomethyl groups and the carboxylic acid moiety. Rotation around these bonds gives rise to various conformers (rotamers). Computational modeling would reveal that steric repulsion between the bulky bromine atoms and the carboxylic acid group heavily influences the preferred geometry. The lowest energy conformer would likely adopt a staggered arrangement that maximizes the distance between these large groups to minimize van der Waals strain. The molecule itself is achiral as the central carbon does not have four different substituents.

Computational modeling is instrumental in mapping the energy profiles of chemical reactions. For the synthesis and decomposition of this compound, quantum chemical calculations can be used to simulate reaction pathways and characterize the high-energy transition states that connect reactants, intermediates, and products.

For instance, in the HBr bromination step, simulations could model the SN2 transition state, confirming the backside attack of the bromide ion and the concerted departure of the water molecule. The calculated activation energy for this step would provide a theoretical measure of the reaction rate. Similarly, for the decomposition reactions, computational methods can be used to locate the transition state for the intramolecular cyclization, providing a theoretical value for the activation energy that can be compared with experimental kinetic data, such as that available for TBNPA (98 ± 2 kJ/mol). nih.govfigshare.com

Analysis of the electronic structure of this compound can predict its chemical reactivity. The high electronegativity of the three bromine atoms and the two oxygen atoms of the carboxylic acid group creates a highly polarized molecule.

Computational methods can generate electrostatic potential maps, which visually represent the charge distribution. These maps would show significant negative potential (red) around the oxygen atoms and moderate negative potential around the bromine atoms, indicating their nucleophilic character. Conversely, the carbon atoms attached to the bromine atoms (the -CH2Br groups) and the carbonyl carbon of the acid group would exhibit significant positive potential (blue), identifying them as primary electrophilic sites susceptible to attack by nucleophiles. This analysis supports the mechanisms discussed previously, where these electrophilic carbons are the sites of both intramolecular and intermolecular substitution reactions.

Advanced Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the molecular-level investigation of 3-bromo-2,2-bis(bromomethyl)propanoic acid, offering detailed insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Due to the molecule's symmetry, its NMR spectra are relatively straightforward but highly informative.

¹H NMR: The proton NMR spectrum provides direct evidence of the compound's structure. In deuterated chloroform (B151607) (CDCl₃), the spectrum is characterized by two distinct signals. A broad singlet typically appears at a high chemical shift, around 11.97 ppm, which is characteristic of the acidic proton of the carboxylic acid group (-COOH). pnas.org The six protons of the three bromomethyl (-CH₂Br) groups are chemically equivalent and appear as a sharp singlet at approximately 3.76 ppm. pnas.org The integration of these peaks (1:6 ratio) confirms the relative number of protons in the molecule.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data. Research on the synthesis of this compound confirms the use of ¹³C NMR for characterization. acs.org The spectrum is expected to show four distinct signals corresponding to the different carbon environments: the carboxylic carbon (-COOH), the quaternary carbon (-C-), the three equivalent bromomethyl carbons (-CH₂Br), and the carbon atom of the third bromomethyl group attached to the quaternary center.

| Technique | Chemical Shift (δ/ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H NMR | 11.97 | Broad Singlet | -COOH | pnas.org |

| ¹H NMR | 3.76 | Singlet | -CH₂Br | pnas.org |

| ¹³C NMR | Data not explicitly detailed in cited sources | - | -COOH, -C-, -CH₂Br | acs.org |

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, are critical for identifying the functional groups present in this compound. While specific spectra for this compound are not detailed in the available literature, the expected characteristic absorption bands can be predicted based on its structure.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹. The C-Br stretching vibrations would be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. The symmetric C-Br stretching vibrations would likely give rise to a strong signal in the Raman spectrum. The use of in-situ Raman spectroscopy has been noted in process development studies involving this compound, highlighting its utility in monitoring reactions. acs.org

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (Broad) |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C-Br | Stretching | 500-600 |

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₅H₇Br₃O₂.

The presence of three bromine atoms results in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This would lead to a distinctive cluster of peaks (M, M+2, M+4, M+6) for the molecular ion. HRMS can precisely measure the monoisotopic mass, which is calculated to be 335.7996 Da. This technique is also invaluable for identifying impurities or degradation products formed during synthesis or storage by analyzing their exact masses and fragmentation patterns. Common fragmentation pathways would likely involve the loss of a bromine atom (Br•) or the carboxylic acid group (-COOH).

Solid-State Characterization

The solid-state properties of this compound, such as its crystal structure and thermal stability, are investigated using specialized techniques.

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC is used to measure heat flow associated with thermal transitions. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. Importantly, DSC has been utilized in safety assessments of the compound's synthesis, indicating its role in identifying exothermic events or decomposition. acs.orgresearchgate.net This analysis is crucial for establishing safe operating temperatures during its production and handling. acs.org

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. A TGA curve for this compound would indicate the temperature at which it begins to decompose and the extent of mass loss at various temperatures, providing critical information about its thermal stability.

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Atom Environmentswikipedia.org

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive analytical technique used to investigate the local electronic environment of atomic nuclei possessing a nuclear quadrupole moment. This method is particularly powerful for studying halogen atoms such as bromine, as both of its stable isotopes, ⁷⁹Br and ⁸¹Br, have a nuclear spin quantum number (I) of 3/2 and are therefore NQR active. du.ac.inyoutube.com Unlike Nuclear Magnetic Resonance (NMR), NQR is a zero-field technique, meaning it does not require a strong external magnetic field. du.ac.in This simplifies the instrumentation and allows for the direct measurement of the interaction between the nuclear quadrupole moment (eQ) and the surrounding electric field gradient (EFG) in solid materials. du.ac.innih.gov

The resonance frequency in NQR is determined by the nuclear quadrupole coupling constant (NQCC or C_Q), typically expressed as e²qQ/h, and the asymmetry parameter (η). The C_Q value is a product of the nuclear quadrupole moment (a constant for a given isotope) and the principal component of the EFG tensor (eq), which is dictated by the distribution of electron density in the vicinity of the nucleus. nih.gov The asymmetry parameter, η, describes the deviation of the EFG from axial symmetry. Together, these parameters provide a detailed fingerprint of the chemical bonding and intermolecular interactions experienced by the bromine nucleus. researchgate.netillinois.edu

For the compound this compound, NQR spectroscopy offers a unique potential for detailed structural analysis in the solid state. The molecule contains three bromine atoms in two distinct chemical environments:

Two equivalent bromine atoms in the -CH₂Br (bromomethyl) groups.

One bromine atom on the tertiary carbon, -CHBr.

In an NQR experiment, these chemically non-equivalent bromine atoms are expected to produce distinct resonance signals. The differing electronic environments—a primary alkyl bromide versus a tertiary alkyl bromide adjacent to a carboxylic acid group—would result in different EFG tensors at the respective bromine nuclei, leading to measurably different NQR frequencies and coupling constants.

Furthermore, NQR spectroscopy is exceptionally sensitive to the crystallographic environment. researchgate.net Even if the two bromomethyl groups are chemically equivalent in an isolated molecule, they may become crystallographically non-equivalent in the solid-state lattice due to specific crystal packing arrangements or intermolecular interactions, such as hydrogen bonding involving the carboxylic acid moiety. Such non-equivalence would lead to a splitting of the NQR signal for the bromomethyl groups, providing valuable information about the solid-state conformation and packing polymorphism. acs.org Research on other brominated compounds has demonstrated that differences in NQR frequencies of several megahertz can arise from subtle variations in crystal structure or intermolecular contacts. researchgate.net

While specific NQR data for this compound is not available in the literature, the table below presents representative NQR parameters for ⁷⁹Br and ⁸¹Br in various organic compounds to illustrate the typical values and the sensitivity of the technique to the bromine atom's environment. The ratio of the NQR frequencies for the two isotopes (ν(⁷⁹Br)/ν(⁸¹Br)) is approximately 1.197, a value derived from the ratio of their nuclear quadrupole moments, which serves as an internal validation for signal assignments. researchgate.net

Table 1: Representative ⁷⁹Br and ⁸¹Br NQR Data for Various Organic Compounds. This data is illustrative and not specific to this compound.

Environmental and Chemical Fate Studies Academic Context

Degradation Pathways and Byproduct Formation in Environmental Matrices

Currently, there is no available scientific literature detailing the degradation pathways of 3-bromo-2,2-bis(bromomethyl)propanoic acid in environmental matrices such as soil, water, or sediment. Consequently, the byproducts that may form as a result of its breakdown in the environment have not been identified or characterized. Research into the biotic or abiotic processes that could lead to the transformation of this compound is not present in published academic studies.

Abiotic Transformation Processes (e.g., Hydrolysis Kinetics)

Detailed studies on the abiotic transformation processes of this compound are not available in the peer-reviewed scientific literature. This includes a lack of data on its hydrolysis kinetics, which would describe the rate at which the compound reacts with water. The influence of factors such as pH and temperature on the potential hydrolysis of this compound has not been investigated. Similarly, information regarding other abiotic processes like photolysis (degradation by light) is also absent from current scientific records.

Interaction with Environmental Factors and Persistence Modeling

There are no published studies that model the persistence of this compound in the environment. Due to the absence of data on its degradation rates and pathways, it is not possible to create models that would predict its half-life in various environmental compartments. Research on how environmental factors such as sunlight, temperature, pH, and microbial activity interact with and influence the fate of this specific compound has not been documented.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-2,2-bis(bromomethyl)propanoic acid, and how can reaction conditions be optimized to minimize thermal runaway risks?

- Methodological Answer : The synthesis involves multi-step processes, including bromination and nitration. A key approach uses catalytic NaNO₂ in nitric acid oxidation, which enhances safety and scalability . Thermal runaway risks can be mitigated via controlled reagent addition and real-time calorimetry (e.g., RC1e calorimeter) to monitor heat release. For example, the process is divided into stages:

Q. How should researchers handle and store this compound given its hazardous properties?

- Methodological Answer : The compound is corrosive and thermally unstable. Key safety measures include:

- Storage : In airtight containers at 2–8°C, away from light and moisture.

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with oxidizing agents.

- Spills : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).

Refer to MSDS guidelines for emergency protocols, as improper handling may release toxic HBr gas .

Q. What analytical techniques are suitable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine substitution patterns (e.g., δ 3.8–4.2 ppm for CH₂Br groups) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity (>98%) .

- Elemental Analysis : Verify Br content (theoretical: ~65% by mass).

- DSC/TGA : Monitor thermal stability (decomposition onset >120°C) .

Advanced Research Questions

Q. What is the mechanistic role of NaNO₂ in the catalytic nitration step, and how does it affect reaction efficiency?

- Methodological Answer : NaNO₂ acts as a nitrosating agent, generating NO⁺ intermediates that facilitate electrophilic aromatic substitution. Kinetic studies show that increasing NaNO₂ loading (0.5–2.0 mol%) accelerates nitration but may increase HNO₂ decomposition byproducts. Optimal efficiency is achieved at 1.0 mol% catalyst, balancing yield (85–90%) and side-product formation .

Q. How can byproducts like 2,2-bis(bromomethyl)propane-1,3-diol (BMP) or TBNPA be identified and mitigated during synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS (ESI⁻ mode) to detect BMP ([M-H]⁻ = 292.8 m/z) and TBNPA ([M-H]⁻ = 344.7 m/z) .

- Mitigation Strategies :

- Reduce excess Br₂ in bromination steps.

- Introduce scavengers (e.g., Na₂S₂O₃) to quench residual bromine.

- Optimize reaction time (<6 hours) to minimize diol formation .

Q. What are the implications of RoHS restrictions on the use of this compound in materials science?

- Methodological Answer : BMP and TBNPA, common byproducts, are restricted under EU RoHS Directive 2015/863 due to environmental persistence. Researchers must:

- Quantify BMP/TBNPA levels via GC-MS (detection limit: 0.1 ppm).

- Substitute brominated intermediates with chlorinated analogs (e.g., 3-chloro-2,2-bis(chloromethyl)propanoic acid) where feasible .

Q. How can discrepancies in thermal data from different synthesis methods be resolved?

- Methodological Answer : Contradictions in decomposition temperatures (e.g., 120°C vs. 150°C) arise from varying impurity profiles. Resolve via:

- Standardized Calorimetry : Use identical RC1e protocols for heat flow measurements.

- Comparative Studies : Correlate purity (HPLC) with thermal stability (TGA). For example, samples with <2% impurities show 10–15°C higher decomposition thresholds .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., SN2 pathways) using Gaussian09 at the B3LYP/6-31G* level. Predict activation energies for Br⁻ displacement (e.g., ΔG‡ ≈ 25–30 kcal/mol) .

- MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF enhances reactivity by 20% vs. THF).

Applications in Drug Development

Q. How is this compound utilized as a precursor in synthesizing bioactive molecules?

- Methodological Answer : It serves as a key intermediate for:

- Amino Acid Derivatives : Enzymatic resolution (e.g., lipase-catalyzed hydrolysis) yields chiral building blocks like (R)-2-amino-3-(3-bromophenyl)propanoic acid (purity >98%, [α]D²⁵ = +15.2°) .

- Anticancer Agents : Coupling with pyridine moieties via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst) generates lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.